molecular formula C9H8 B144670 Indene CAS No. 95-13-6

Indene

Cat. No. B144670
M. Wt: 116.16 g/mol
InChI Key: YBYIRNPNPLQARY-UHFFFAOYSA-N
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Patent
US05166275

Procedure details

Under agitation with the stirrer, the charge was held at the reflux temperature by heating with an external heater. Thereafter, a solution containing 27 g (0.25 mol) of indene and 410 mg of azoisobutyronitrile (AIBN) as a radical polymerization initiator was charged into the overhead dropping funnel and this solution was dripped slowly into the polymerizer over 1 h. After completion of the dripping, the reaction solution was left under reflux for 2 h until the reaction was completed. The reaction solution was thereafter returned to room temperature and gradually added to 200 ml of n-hexane in a precipitating tank (beaker with an inner capacity of 500 ml), whereupon a white precipitate of indenemaleic anhydride copolymer formed. The precipitate was separated by filtration under suction and vacuum-dried to obtain a copolymer of indene and maleic anhydride in a yield of 95 wt% as calculated from equation (1) given hereinabove.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
410 mg
Type
reactant
Reaction Step One
Name
indenemaleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C1([C:19]2=[CH:20][C:21]([O:23][C:24]2=[O:25])=[O:22])C2C(=CC=CC=2)C=C1>CCCCCC>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:21]1(=[O:22])[O:23][C:24](=[O:25])[CH:19]=[CH:20]1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
azoisobutyronitrile
Quantity
410 mg
Type
reactant
Smiles
Step Two
Name
indenemaleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC2=CC=CC=C12)/C/1=C/C(=O)OC1=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating with an external heater
ADDITION
Type
ADDITION
Details
was charged into the overhead
WAIT
Type
WAIT
Details
After completion of the dripping, the reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h until the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was thereafter returned to room temperature
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration under suction
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C=CC2=CC=CC=C12
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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